2-(2-Methoxyphenyl)-3-methylbutanoic acid
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Overview
Description
2-(2-Methoxyphenyl)-3-methylbutanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a methoxy group attached to a phenyl ring, which is further connected to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-3-methylbutanoic acid can be achieved through several methods. One common approach involves the condensation of 2-methoxybenzaldehyde with a suitable aliphatic acid under acidic conditions. The reaction typically proceeds via a Knoevenagel condensation followed by reduction and hydrolysis steps .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed coupling reactions has been explored to streamline the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2-Methoxyphenyl)-3-methylbutanoic acid exerts its effects involves interactions with various molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The methoxy group plays a crucial role in stabilizing reactive oxygen species, thereby protecting cells from damage .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenylacetic acid: Shares the methoxyphenyl moiety but differs in the aliphatic chain length.
2-Methoxybenzoic acid: Similar aromatic structure but lacks the additional aliphatic chain.
Eugenol: Contains a methoxyphenyl group and is known for its antioxidant properties.
Uniqueness
2-(2-Methoxyphenyl)-3-methylbutanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H16O3 |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C12H16O3/c1-8(2)11(12(13)14)9-6-4-5-7-10(9)15-3/h4-8,11H,1-3H3,(H,13,14) |
InChI Key |
QROVZXRIIBUUKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1OC)C(=O)O |
Origin of Product |
United States |
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